Fmoc-N-Me-Aib-OH

Übersicht

Beschreibung

Fmoc-N-Me-Aib-OH: N-Fmoc-alpha-(methylamino)isobutyric acid or Fmoc-N,2-dimethylalanine , is a derivative of amino acids used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-Aib-OH typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected amino acid .

Industrial Production Methods: In industrial settings, the production of this compound often employs solid-phase synthesis techniques. A notable method involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide, following the Biron−Kessler method .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-N-Me-Aib-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF).

Coupling: DCC and DMAP in dry tetrahydrofuran (THF) under argon atmosphere.

Major Products:

Deprotection: The major product is the free amino acid.

Coupling: The major product is the peptide with the newly formed peptide bond.

Wissenschaftliche Forschungsanwendungen

Fmoc-N-Me-Aib-OH, a modified amino acid derivative, has garnered interest in scientific research for its unique chemical properties and potential applications. This article aims to provide a detailed overview of the applications of this compound, supported by research findings from verified sources.

Chemical Properties and Synthesis

this compound is an N-Fmoc-N-methyl amino acid . This compound is related to Fmoc-Aib-OH, also known as L-Fmoc-Aminobutyric Acid, an alanine derivative widely used in chemical synthesis and peptide chemistry . A solid-phase synthesis method for Fmoc-N-Me-AA-OH has been developed using 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group .

Applications in Peptide Synthesis

Fmoc-protected amino acids are crucial in peptide synthesis . N-methylation of amino acids can enhance the bioavailability and half-life of peptides .

Role in Drug Development

Fmoc-a-aminoisobutyric acid plays a role in designing peptide-based drugs, enhancing their stability and bioavailability, which is valuable in developing therapeutics for complex diseases .

Bioconjugation Applications

Fmoc-a-aminoisobutyric acid is employed in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules to develop targeted drug delivery systems .

Material Science

Fmoc-a-aminoisobutyric acid is used to create functional materials like hydrogels for tissue engineering and regenerative medicine because of its biocompatibility and mechanical properties . Fmoc-F forms fibrillar hydrogels and can host silver nanoclusters .

** tables of amino acid yields**

Fmoc-protected amino ester hydrolysis rates using green chemistry techniques :

| Amino Acid | Crude Yield (%) | Dibenzofulvene Formation (%) | Category | Average Yield Per Category (%) |

|---|---|---|---|---|

| Fmoc-Gly-OMe | 88.8 | 9.2 | 1: Standard amino methyl esters | 83.9 |

| Fmoc-Ala-OMe | 80.4 | 13.3 | ||

| Fmoc-Arg(Pbf)-OMe | 76.3 | 5.3 | ||

| Fmoc-Asn(Trt)-OMe | 95.6 | Not observed | ||

| Fmoc-Asp(tBu)-OMe | 77.6 | 11.8 | ||

| Fmoc-Cys(Trt)-OMe | 83.1 | 12.2 | ||

| Fmoc-Gln(Trt)-OMe | 94.1 | Not observed | ||

| Fmoc-Glu(tBu)-OMe | 73.6 | 9.2 | ||

| Fmoc-His(Trt)-OMe | 84.4 | 8.4 | ||

| Fmoc-Leu-OMe | 86.5 | 13.1 | ||

| Fmoc-Lys(Boc)-OMe | 79.9 | 13.0 | ||

| Fmoc-Lys(Alloc)-OMe | 84.9 | 12.4 | ||

| Fmoc-Met-OMe | 80.6 | 9.3 | ||

| Fmoc-Phe-OMe | 84.3 | 12.2 | ||

| Fmoc-Pro-OMe | 87.4 | 9.7 | ||

| Fmoc-Ser(tBu)-OMe | 81.4 | 13.7 | ||

| Fmoc-Trp(Boc)-OMe | 83.1 | 7.7 | ||

| Fmoc-Tyr(tBu)-OMe | 88.9 | 7.8 | ||

| Fmoc-Thr(tBu)-OMe | 51.1 | 11.0 | 2: β-hindered amino methyl esters | 52.3 |

| Fmoc-Val-OMe | 59.4 | 11.1 | ||

| Fmoc-Ile-OMe | 46.5 | Not observed | ||

| Fmoc-Gly-OEt | 79.3 | 7.3 | 3: Other hindered amino esters | 62.4 |

| Fmoc-Gly-OiPr | 83.8 | 11.8 | ||

| Fmoc-Gly-OBn | 85.3 | 9.1 | ||

| Fmoc-Gly-OtBu | 30.6 | 10.7 | ||

| Fmoc-Aib-OMe | 32.9 | 9.2 | ||

| Phth-Gly-OMe | 0 | N/A | 4: Non-compatible amino methyl esters | Non-compatible (high degradation) |

| Fmoc-Asp(Allyl)-OMe | 36.1 | 4.2 | ||

| Fmoc-Gly-OMe (Scale-up, 3g) | 95.6 | 2.1 | Scale-up | 95.6 |

Wirkmechanismus

The primary mechanism of action of Fmoc-N-Me-Aib-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

Fmoc-Aib-OH (N-α-Fmoc-α-aminoisobutyric acid): Similar in structure but lacks the N-methyl group.

Fmoc-N-Me-D-Leu-OH: Another Fmoc-protected amino acid with a different side chain.

Uniqueness: Fmoc-N-Me-Aib-OH is unique due to the presence of the N-methyl group, which can influence the steric and electronic properties of the resulting peptides. This can lead to differences in peptide stability, bioavailability, and interaction with biological targets compared to non-methylated analogs .

Biologische Aktivität

Fmoc-N-Me-Aib-OH (N-Fmoc-α-(methylamino)isobutyric acid) is a crucial compound in peptide synthesis, particularly in the context of drug development and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and applications in scientific research.

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The mode of action involves the protection of the amino group during peptide synthesis, allowing for the formation of desired peptide sequences without interference from side reactions. This compound is known to interact with various coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), facilitating peptide bond formation.

Target Actions

- Biochemical Pathways : this compound plays a significant role in synthesizing peptides that modulate cellular processes such as signaling pathways and gene expression. The incorporation of N-methylated amino acids like this compound enhances the stability and bioavailability of peptides, making them more effective in biological systems .

- Pharmacokinetics : The compound exhibits solid-state stability at room temperature and is typically stored at 2-8 °C to maintain its integrity.

This compound is characterized by its stability and reactivity, making it suitable for various biochemical reactions. The following table summarizes its key biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 235.27 g/mol |

| Solubility | Soluble in DMF, DMSO; insoluble in water |

| Deprotection Conditions | 20% piperidine in DMF |

| Coupling Conditions | DCC and DMAP in dry THF under inert atmosphere |

Cellular Effects

The incorporation of this compound into peptides can significantly influence cellular functions. For instance:

- Peptide Synthesis : Peptides synthesized using this compound can act as ligands for receptors or inhibit specific enzymes, thereby modulating various signaling pathways .

- Therapeutic Potential : Synthetic peptides derived from this compound are being explored for their potential therapeutic applications, including drug development aimed at protein-protein interactions and enzyme functions .

Case Studies

Several studies have highlighted the utility of this compound in synthesizing biologically active peptides:

- Synthesis of Macrocyclic Peptidomimetics : Research demonstrated that incorporating α,α-dialkylated amino acids like this compound enhances the selectivity and potency of peptides targeting human melanocortin receptors. These compounds exhibited improved receptor affinity compared to their non-methylated counterparts .

- Solid-Phase Synthesis Methodology : A study developed a new solid-phase synthesis method utilizing 2-chlorotrityl chloride resin for Fmoc-N-Me-AA-OH, demonstrating efficient methylation strategies that enhance peptide yield and purity .

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound | Key Features |

|---|---|

| Fmoc-Aib-OH | Lacks N-methyl group; lower steric hindrance |

| Fmoc-N-Me-D-Leu-OH | Different side chain; affects peptide interaction dynamics |

The presence of the N-methyl group in this compound contributes to altered steric and electronic properties, leading to differences in stability and bioavailability compared to non-methylated analogs .

Eigenschaften

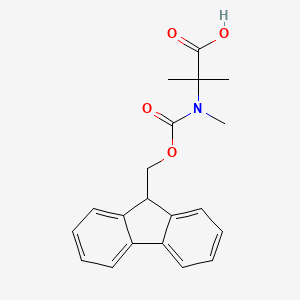

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399913 | |

| Record name | Fmoc-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400779-65-9 | |

| Record name | Fmoc-N-Me-Aib-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.